Scientific Field: Medicinal Chemistry
Summary of the Application: The compound “1-(Piperidin-4-yl)-1h-pyrazol-4-amine” has been used in the development of NLRP3 inflammasome inhibitors.
Methods of Application or Experimental Procedures: A pharmacophore-hybridization strategy was used by combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2 H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder.
Scientific Field: Organic Chemistry and Pharmacology
Summary of the Application: Piperidine derivatives, including “1-(Piperidin-4-yl)-1h-pyrazol-4-amine”, play a significant role in the pharmaceutical industry.
Methods of Application or Experimental Procedures: Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been explored.
Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.
Scientific Field: Pharmacology
Summary of the Application: Piperidine derivatives, including “1-(Piperidin-4-yl)-1h-pyrazol-4-amine”, have been utilized as anticancer agents.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the type of cancer being targeted.
Results or Outcomes: Piperidine-containing compounds have shown promising results in inhibiting the growth of various types of cancers.
Scientific Field: Virology
Summary of the Application: Piperidine derivatives have been used as antiviral agents.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures depend on the type of virus being targeted.
Results or Outcomes: Piperidine-containing compounds have shown potential in inhibiting the replication of various viruses.
Summary of the Application: Piperidine derivatives have been used as antimalarial agents.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures depend on the type of malaria being targeted.
Results or Outcomes: Piperidine-containing compounds have shown potential in inhibiting the growth of various types of malaria.
Scientific Field: Microbiology
Summary of the Application: Piperidine derivatives have been used as antimicrobial agents.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures depend on the type of microorganism being targeted.
Results or Outcomes: Piperidine-containing compounds have shown potential in inhibiting the growth of various types of microorganisms.
1-(Piperidin-4-yl)-1H-pyrazol-4-amine is a chemical compound that features a piperidine ring bonded to a pyrazole moiety. This compound is recognized for its unique structural characteristics, particularly the combination of nitrogen-containing heterocycles, which contributes to its distinctive chemical properties and potential biological activities. The molecular formula for this compound is CHN, indicating it contains ten carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms.
The specific products formed during these reactions depend on the reagents and conditions used, making it a versatile compound in synthetic organic chemistry.
Research indicates that 1-(Piperidin-4-yl)-1H-pyrazol-4-amine exhibits potential pharmacological properties. Preliminary studies have suggested that it may interact with various biological targets, including:
The synthesis of 1-(Piperidin-4-yl)-1H-pyrazol-4-amine typically involves multi-step synthetic routes. Common methods include:
These methods can be optimized for industrial production by employing efficient catalysts and solvents to enhance yield and reduce costs.
1-(Piperidin-4-yl)-1H-pyrazol-4-amine has several significant applications in various fields:
Interaction studies involving 1-(Piperidin-4-yl)-1H-pyrazol-4-amine focus on its binding affinity with various biological targets. These studies aim to elucidate the mechanism of action of the compound and its potential therapeutic effects. For instance:
Several compounds share structural similarities with 1-(Piperidin-4-yl)-1H-pyrazol-4-amine. Notable examples include:
Compound Name | Structural Features | Notable Activities |
---|---|---|
N,N-Dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine | Piperidine and pyrazole rings | Potential antitumoral activity |
1-Methylpiperidin-4-yloxycarbonylmethylpyrazole | Piperidine and pyrazole rings | Antimicrobial properties |
1-Ethylpiperidin-4-yloxycarbonylmethylpyrazole | Piperidine and pyrazole rings | Antiviral activity |
The uniqueness of 1-(Piperidin-4-yl)-1H-pyrazol-4-amines lies in its specific combination of a piperidine ring and a pyrazole ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The molecule consists of a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) fused to a piperidine ring (a six-membered saturated nitrogen heterocycle). The piperidin-4-yl group is attached to the 1-position of the pyrazole, while the 4-position bears a primary amine. This arrangement enables hydrogen bonding and hydrophobic interactions, critical for receptor binding.
Key Properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₄N₄ | |
Molecular Weight | 166.22 g/mol | |
Solubility | Enhanced as hydrochloride salt |
The synthesis of pyrazole-piperidine hybrids emerged from efforts to combine the bioactive properties of pyrazoles (e.g., anti-inflammatory, anticancer) with the pharmacological versatility of piperidines (e.g., antipsychotic, enzyme inhibitory). Early pyrazole derivatives, such as celecoxib, demonstrated therapeutic potential, while piperidine-based drugs like piperine highlighted its role in modulating monoamine oxidases.
The retrosynthetic analysis of 1-(Piperidin-4-yl)-1h-pyrazol-4-amine requires a systematic approach to identify optimal synthetic pathways by working backward from the target molecule to readily available starting materials [1]. The compound can be conceptually disconnected at several strategic positions, each offering distinct synthetic advantages and challenges.
The primary retrosynthetic disconnection involves breaking the nitrogen-nitrogen bond between the pyrazole and piperidine rings [2]. This approach leads to two major synthetic fragments: a substituted pyrazole core bearing an appropriate leaving group or reactive functionality at the 1-position, and a 4-aminopiperidine derivative. The pyrazole fragment can be further analyzed through traditional disconnection patterns, where the five-membered heterocycle is traced back to 1,3-dicarbonyl compounds and hydrazine derivatives as fundamental building blocks [3].
Alternative retrosynthetic strategies focus on the construction of the pyrazole ring in the presence of the piperidine moiety [4]. This approach requires the identification of suitable 1,3-dicarbonyl precursors that can undergo cyclocondensation reactions with piperidine-containing hydrazine derivatives. The key synthetic challenge lies in achieving regioselective pyrazole formation while maintaining the integrity of the piperidine nitrogen functionality.
A third retrosynthetic pathway involves the simultaneous construction of both heterocyclic rings through multicomponent reaction sequences [5]. This strategy typically employs acetylenic ketones, aromatic aldehydes, and appropriately substituted amines as starting materials, enabling the formation of complex pyrazole-piperidine frameworks in a single synthetic operation.
Cyclocondensation reactions represent the most fundamental and widely employed methodology for pyrazole synthesis [3]. The classical Knorr pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or neutral conditions. For 1-(Piperidin-4-yl)-1h-pyrazol-4-amine synthesis, this approach typically utilizes β-ketoester or β-diketone precursors containing the appropriate substitution pattern [6].
The mechanism proceeds through initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and subsequent dehydration to form the aromatic pyrazole ring [7]. Recent developments have demonstrated that the reaction pathway can be controlled through careful selection of reaction conditions, with electron-rich five-membered heteroaromatic substituents favoring pyrazole formation over pyrazoline intermediates [7].
Modern variations of the cyclocondensation approach employ environmentally benign conditions, including water as solvent and heterogeneous catalysts [8]. Cerium oxide supported on silica dioxide has been successfully utilized as a catalyst for multicomponent reactions involving phenylhydrazine, ethyl acetoacetate, and aromatic aldehydes, achieving yields of 85-92% under aqueous conditions [8]. These green chemistry approaches represent significant improvements over traditional methods requiring harsh reaction conditions and toxic solvents.
The regioselectivity of cyclocondensation reactions can be enhanced through the use of α,β-unsaturated ketones instead of 1,3-dicarbonyls [9]. This modification enables the selective formation of 3,5-diarylpyrazoles through a reaction mechanism involving initial Michael addition followed by cyclization and oxidation. The use of dimethyl sulfoxide as an oxidant in the presence of catalytic amounts of iodine facilitates the final aromatization step [9].
Transition metal catalysis has emerged as a powerful tool for the construction and functionalization of pyrazole-piperidine scaffolds [10]. Palladium-catalyzed cross-coupling reactions offer exceptional versatility for introducing diverse substituents at specific positions of the heterocyclic framework. The Buchwald-Hartwig amination protocol has been successfully adapted for the C4-amination of halopyrazoles with piperidine derivatives [10].
Optimization studies have revealed that bis(benzylideneacetone) palladium(0) in combination with tert-butyl DavePhos ligand provides optimal catalytic activity for the coupling of 4-bromopyrazoles with piperidine [10]. The reaction proceeds efficiently at 90°C in xylene solvent, achieving yields up to 60% for aromatic amine substrates. However, the method shows distinct reactivity patterns depending on the nature of the amine nucleophile, with secondary cyclic amines providing moderate yields while bulky aromatic amines achieve excellent conversions [10].
Copper-catalyzed coupling strategies offer complementary reactivity profiles to palladium systems [10]. Copper iodide catalysis demonstrates superior performance for aliphatic amine coupling reactions, particularly those involving β-hydrogen containing substrates. The catalyst system employs 1,10-phenanthroline as ligand and cesium carbonate as base, operating effectively at elevated temperatures in polar aprotic solvents [10].
Recent advances in transition metal catalysis have introduced novel ligand systems specifically designed for pyrazole functionalization [11]. Pyrazolopyridine ligands have emerged as versatile bidentate coordinating systems that enable fine-tuning of reactivity and selectivity beyond conventional bipyridine ligands. The 2-(1H-pyrazol-1-yl)pyridine series provides weakly coordinating Lewis basic character, while 2-(1H-pyrazol-3-yl)pyridine derivatives offer both hydrogen bond donor and σ-donor capabilities [11].
Post-functionalization strategies enable the selective modification of preformed pyrazole-piperidine scaffolds without disrupting the core heterocyclic framework [12]. Halogen-metal exchange reactions using organomagnesium reagents provide access to highly reactive organometallic intermediates suitable for subsequent electrophilic trapping [12]. The bromine-magnesium exchange protocol employs isopropylmagnesium chloride as the metalating agent, operating at low temperatures to minimize side reactions [12].
The regioselectivity of magnesiations can be controlled through the use of sterically hindered amide bases such as 2,2,6,6-tetramethylpiperidylmagnesium chloride [12]. These reagents enable selective deprotonation at specific positions of the pyrazole ring, followed by trapping with diverse electrophiles including carbonyl compounds, alkyl halides, and heteroatom-containing reagents [12].
Zincation protocols offer alternative approaches for pyrazole functionalization under milder reaction conditions [12]. Zinc-based metalating agents demonstrate enhanced functional group compatibility compared to magnesium systems, enabling the functionalization of substrates containing sensitive functionalities such as esters, amides, and nitriles [12].
Advanced post-functionalization strategies have enabled the synthesis of complex pyrazole-containing pharmaceutical intermediates [12]. The preparation of pruvanserin isosteres demonstrates the practical utility of selective functionalization methods for accessing biologically relevant targets with improved physicochemical properties [12].
Solvent selection plays a crucial role in determining reaction outcomes for pyrazole-piperidine synthesis [13]. Systematic optimization studies have revealed that polar aprotic solvents generally favor pyrazole formation through enhanced stabilization of charged intermediates [8]. Dimethyl sulfoxide-water mixtures have proven particularly effective for multicomponent reactions, providing both solubility enhancement and hydrogen bonding stabilization of reaction intermediates [8].
Temperature optimization requires careful balance between reaction rate and product stability [14]. Conventional pyrazole synthesis typically operates in the range of 90-160°C to achieve reasonable reaction rates while avoiding thermal decomposition [15]. Recent developments in high-temperature synthesis methodology have demonstrated the feasibility of performing reactions at temperatures up to 500°C using specialized glass capillary reactors [14]. These extreme conditions enable access to previously inaccessible transformations by overcoming activation barriers of 50-70 kcal/mol [14].
Microwave-assisted synthesis provides an alternative approach for achieving elevated temperatures while maintaining precise control over reaction conditions [16]. The use of microwave irradiation enables rapid heating to target temperatures, reducing reaction times from hours to minutes while maintaining or improving product yields [16]. Temperature profiles of 160°C for 10 minutes have proven optimal for many cyclocondensation reactions [17].
The choice of heating method significantly impacts reaction selectivity and efficiency [18]. Conventional thermal heating may result in temperature gradients within the reaction mixture, leading to side reactions and reduced selectivity. Microwave heating provides more uniform energy distribution, resulting in improved reaction control and enhanced product purity [16].
Catalyst optimization studies have identified several key parameters that influence reaction efficiency and selectivity [19]. Loading optimization typically reveals optimal catalyst concentrations in the range of 5-20 mol% for metal-based systems, balancing catalytic activity with economic considerations [10]. Higher loadings may improve reaction rates but can complicate product purification and increase process costs [10].
Scandium triflate has emerged as a highly effective Lewis acid catalyst for pyrazole synthesis under solvent-free conditions [19]. The catalyst demonstrates excellent recyclability, maintaining activity over multiple reaction cycles without significant loss of performance. Optimal conditions employ 10 mol% catalyst loading at room temperature, achieving excellent yields within 2-4 hours [19].
Heterogeneous catalysts offer advantages for industrial applications through simplified separation and catalyst recovery [8]. Mesoporous silica-alumina mixed metal oxides demonstrate high catalytic activity for pyrazoline synthesis, achieving excellent yields under mild conditions [16]. The catalyst can be recovered by simple filtration and reused multiple times with minimal loss of activity [16].
Recent advances in organocatalysis have introduced metal-free alternatives for pyrazole synthesis [8]. Aspartic acid has proven effective as an organocatalyst for pyrano[2,3-c]pyrazole synthesis in ethanol-water solvent systems. The method offers environmental advantages through the elimination of metal contamination and simplified waste treatment protocols [8].
The transition from laboratory-scale synthesis to industrial production presents several significant challenges for pyrazole-piperidine manufacturing [15]. Heat transfer limitations become increasingly problematic as reaction vessel size increases, potentially leading to hot spots and thermal decomposition of sensitive intermediates [20]. Advanced reactor designs incorporating enhanced heat exchange systems and microreactor technology offer potential solutions for maintaining temperature control at scale [15].
Mass transfer considerations become critical for heterogeneous catalytic systems employed in large-scale synthesis [20]. Poor mixing can result in concentration gradients that negatively impact reaction rates and selectivity. Continuous flow processing offers advantages through improved mass and heat transfer characteristics, enabling better control over reaction conditions and product quality [21].
Catalyst recovery and recycling represent major economic considerations for industrial implementation [20]. The development of magnetically separable catalysts and heterogeneous systems with enhanced stability can significantly reduce operating costs while addressing environmental concerns [8]. Catalyst lifetime studies demonstrate the importance of understanding deactivation mechanisms to optimize regeneration protocols [16].
Solvent selection for industrial processes must balance reaction efficiency with environmental impact and regulatory compliance [8]. Water-based systems offer significant environmental advantages but may require specialized equipment to handle aqueous waste streams. Solvent recycling and recovery systems are essential for economic viability, particularly for high-boiling solvents such as xylene and dimethyl sulfoxide [8].
Safety considerations become paramount when scaling high-temperature reactions to industrial volumes [14]. Specialized containment systems and automated safety protocols are essential for managing the risks associated with elevated pressure and temperature conditions. The development of continuous processing methods can reduce inventory of hazardous intermediates while maintaining production efficiency [21].